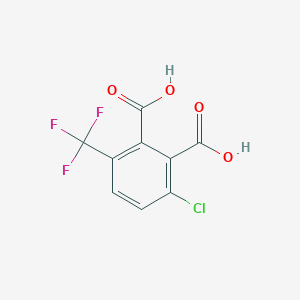

3-chloro-6-(trifluoromethyl)phthalic Acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-chloro-6-(trifluoromethyl)phthalic Acid is a chemical compound that contains a total of 21 bonds: 17 non-H bonds, 8 multiple bonds, 2 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 2 carboxylic acids (aromatic), and 2 hydroxyl groups . It is a versatile compound with exciting applications in scientific research.

Synthesis Analysis

The synthesis of trifluoromethylpyridines, which are structurally similar to the compound , has been extensively studied. These compounds are key structural motifs in active agrochemical and pharmaceutical ingredients . The synthesis of 2-trifluoromethylindoles from indoles with easy-to-handle, cheap, and low-toxic CF3SO2Na under metal-free conditions has also been reported .Molecular Structure Analysis

The molecular structure of this compound includes a six-membered ring, two carboxylic acids (aromatic), and two hydroxyl groups . The trifluoromethyl group is thought to contribute to the unique physicochemical properties of the compound .Chemical Reactions Analysis

Trifluoromethylation by photoredox catalysis has emerged as a significant area of study. This process involves the generation of the trifluoromethyl radical based on photoredox processes . The metal-free and highly regioselective synthesis of 2-trifluoromethylindoles has also been reported .Aplicaciones Científicas De Investigación

Phthalic acid esters (PAEs) are a broad class of chemicals widely utilized for enhancing the flexibility and extensibility of various products. Their presence in the environment and potential biosynthesis suggest an ecological role beyond human-made pollutants. Research has identified their natural occurrence in plants, microorganisms, and algae, pointing to their allelopathic, antimicrobial, and insecticidal activities which could impact ecosystem dynamics and stress responses (Huang et al., 2021).

Environmental Impact and Treatment

PAEs, due to their extensive use and potential hazards, are prevalent in various environmental matrices, including water, soil, and air. The challenge lies in effectively removing them from wastewater, with factors such as solid separation, sludge retention time, and redox environments playing crucial roles. Advanced oxidation processes (AOPs) offer promising avenues for mitigating their presence, underscoring the need for comprehensive strategies to address PAE contamination and its ecological ramifications (Gani & Kazmi, 2016).

Health Risks and Regulatory Perspectives

The ubiquitous nature of PAEs has raised concerns regarding their impact on human health, particularly through endocrine disruption. Chronic exposure, even at low levels, could contribute to a range of adverse health outcomes. However, assessments of phthalate burden in human populations reveal a declining trend in exposure, possibly due to regulatory measures aimed at reducing their presence in consumer products and the environment. This reduction highlights the importance of ongoing monitoring and risk assessment to safeguard public health (Katsikantami et al., 2016).

Innovative Degradation Approaches

Emerging research focuses on microbial degradation as a viable method for reducing environmental PAE concentrations. Understanding the mechanisms by which microbes metabolize PAEs could lead to the development of bioremediation strategies, offering a sustainable solution to mitigate the impact of these chemicals. This approach emphasizes the potential for leveraging biological systems to address pollution challenges, paving the way for cleaner and healthier ecosystems (Liu & Mejia Avendaño, 2013).

Safety and Hazards

Propiedades

IUPAC Name |

3-chloro-6-(trifluoromethyl)phthalic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4ClF3O4/c10-4-2-1-3(9(11,12)13)5(7(14)15)6(4)8(16)17/h1-2H,(H,14,15)(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCNPWBMRFHFLRE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C(F)(F)F)C(=O)O)C(=O)O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4ClF3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.57 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{4-[5-(3-nitrophenyl)-1-propanoyl-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2691835.png)

![(E)-N-(6-(methylsulfonyl)-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2-(thiophen-2-yl)acetamide](/img/structure/B2691841.png)

![Tert-butyl 8-oxabicyclo[5.1.0]octane-4-carboxylate](/img/structure/B2691845.png)

![1-{5-[(4-phenylpiperazino)methyl]-1,3-thiazol-2-yl}-1H-indole](/img/structure/B2691847.png)

![2,6-dichloro-N-[2-methyl-3-(morpholine-4-carbonyl)phenyl]pyridine-3-carboxamide](/img/structure/B2691849.png)

![N1-(4-ethylphenyl)-N2-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2691850.png)

![2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-chlorophenyl)acetamide](/img/structure/B2691856.png)